molecular formula C5H2Br2ClN B168579 3,4-Dibromo-2-chloropyridine CAS No. 134039-99-9

3,4-Dibromo-2-chloropyridine

Cat. No.: B168579
CAS No.: 134039-99-9
M. Wt: 271.34 g/mol
InChI Key: UAGJRYXWWWJAAZ-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridines in Organic Synthesis Research

Halogenated pyridines are foundational intermediates in the synthesis of complex organic molecules. nih.gov Their significance stems from the carbon-halogen bond, which acts as a reactive "handle" for a multitude of chemical transformations. nih.gov These compounds are key precursors in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net

The strategic placement of halogen atoms (fluorine, chlorine, bromine, iodine) on the pyridine (B92270) ring allows for selective functionalization. Chemists utilize these halogenated scaffolds in a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for building the complex architectures of modern drug molecules and functional materials. evitachem.com Furthermore, the type and position of the halogen can tune the reactivity of the pyridine ring, enabling chemists to direct subsequent reactions to specific sites. rsc.orgnih.gov The chemoselective amination of polyhalogenated pyridines, for instance, is a vital process for creating 2-aminopyridine (B139424) derivatives, which are themselves important structural motifs in medicinal chemistry. acs.org

Aromaticity and Electronic Features of Pyridine Derivatives

Pyridine is a heterocyclic aromatic compound, structurally related to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. wikipedia.org This substitution has profound electronic consequences. The nitrogen atom is more electronegative than carbon, causing it to draw electron density from the ring. This makes the pyridine ring an electron-deficient or π-deficient system. nih.gov

The key features of pyridine's electronic structure include:

Aromaticity : The pyridine ring is cyclic, planar, and contains 6 π-electrons, satisfying Hückel's rules for aromaticity. masterorganicchemistry.com The nitrogen atom is sp²-hybridized, and its p-orbital participates in the aromatic π-system. wikipedia.org

Lone Pair : The nitrogen's lone pair of electrons resides in an sp² hybrid orbital, which lies in the plane of the ring and is perpendicular to the aromatic π-system. wikipedia.orgmasterorganicchemistry.com This lone pair does not participate in aromaticity but is responsible for the basic and nucleophilic character of pyridine. jchemrev.com

Inductive and Resonance Effects : The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) on the ring. When halogen atoms are introduced as substituents, their high electronegativity further depletes the ring of electron density through their own inductive effects. researchgate.net This enhanced electron deficiency makes polyhalogenated pyridines particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially at the positions ortho (2,6) and para (4) to the ring nitrogen. nih.gov

Positional Isomerism in Dihalo- and Trihalopyridines

Positional isomerism occurs when compounds have the same molecular formula and functional groups but differ in the position of those groups on a carbon skeleton. doubtnut.comscience-revision.co.uk In the context of polyhalogenated pyridines, this means that different isomers exist depending on where the halogen atoms are attached to the five available carbon atoms of the pyridine ring.

For a trihalopyridine containing two different types of halogens, such as a dibromo-chloro-pyridine, a significant number of positional isomers are possible. The specific compound of interest, 3,4-Dibromo-2-chloropyridine , is one such isomer. Its name precisely defines the substitution pattern on the pyridine ring:

A chlorine atom is at position 2.

A bromine atom is at position 3.

A bromine atom is at position 4.

The distinct arrangement of these three halogen atoms gives this compound its unique chemical and physical properties, distinguishing it from other dibromochloropyridine isomers like 3,5-Dibromo-2-chloropyridine or 3,5-Dibromo-4-chloropyridine. chemsrc.comchemsrc.com This structural uniqueness dictates its reactivity, influencing which halogen is most likely to be displaced in substitution reactions and how the molecule will interact with other reagents or biological systems.

Properties of this compound

Below is a table summarizing some of the known physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₅H₂Br₂ClN
IUPAC Name This compound
CAS Number 134039-99-9
Category Heterocyclic Building Blocks, Pyridines
Data sourced from publicly available chemical databases. ambeed.combldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromo-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-2-9-5(8)4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGJRYXWWWJAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564311
Record name 3,4-Dibromo-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134039-99-9
Record name 3,4-Dibromo-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformation Pathways of 3,4 Dibromo 2 Chloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the pyridine (B92270) ring is a fundamental transformation. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates it towards electrophilic attack but makes it susceptible to nucleophilic attack, especially when substituted with good leaving groups like halogens. uoanbar.edu.iq

Positional Reactivity and Leaving Group Effects in Halopyridines

The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen. Halogens at the 2- and 4-positions are significantly more reactive towards nucleophiles than those at the 3-position. uoanbar.edu.iqvaia.com This is due to the ability of the nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance, which is only possible when the attack occurs at the ortho (2-) or para (4-) positions. uoanbar.edu.iqvaia.com

The order of reactivity for different halogens as leaving groups generally follows the trend I > Br > Cl > F for many nucleophilic aromatic substitutions, though this can be influenced by the specific nucleophile and reaction conditions.

Role of Pyridyne Intermediates in SNAr

In certain cases, particularly with strong bases and less activated halopyridines, SNAr can proceed through a pyridyne intermediate. This mechanism involves the elimination of a proton and a halide to form a highly reactive triple bond within the pyridine ring, followed by the addition of a nucleophile.

Selective Halogen Displacement in 3,4-Dibromo-2-chloropyridine

In this compound, the chlorine atom at the 2-position is the most susceptible to nucleophilic attack. This is due to the strong activation provided by the adjacent ring nitrogen. Therefore, reactions with nucleophiles are expected to selectively displace the chloride, leaving the bromo groups at the 3 and 4-positions intact. For instance, reaction with an amine would likely yield a 2-amino-3,4-dibromopyridine derivative. youtube.com

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the functionalization of halogenated pyridines. rsc.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling, which pairs an organoboron compound with a halide or pseudohalide, is a versatile method for creating biaryl structures. researchgate.net The reactivity of the C-X bond in the oxidative addition step, a key step in the catalytic cycle, generally follows the order C-I > C-Br > C-Cl. orgsyn.orgnih.gov

For this compound, the reactivity difference between the C-Br and C-Cl bonds allows for selective cross-coupling. It is expected that the Suzuki-Miyaura reaction would preferentially occur at the C-Br bonds before the C-Cl bond. Between the two bromine atoms, the one at the 4-position is generally more reactive in Suzuki-Miyaura couplings of polyhalogenated pyridines. rsc.org For example, 3,4-dichloropyridine (B130718) preferentially undergoes Suzuki-Miyaura coupling at the C4 position. rsc.org However, electronic effects from other substituents can influence this selectivity.

Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling

Position Halogen Predicted Relative Reactivity
4 Bromo Highest
3 Bromo Intermediate
2 Chloro Lowest

This table is based on general reactivity trends and may vary based on specific reaction conditions.

Studies on related compounds, such as 3,4,5-tribromo-2,6-dimethylpyridine, have shown that the order of substitution in Suzuki-Miyaura reactions can be influenced by the nature of the boronic acid, suggesting that subtle electronic and steric factors play a role. beilstein-journals.org

Negishi Cross-Coupling Strategies for Halogenated Pyridines

The Negishi cross-coupling reaction, which utilizes organozinc reagents, is another powerful method for functionalizing halopyridines. orgsyn.org It is known for its high functional group tolerance and mild reaction conditions. orgsyn.org Similar to the Suzuki-Miyaura reaction, the reactivity of the halide in Negishi coupling generally follows the trend I > Br > Cl. orgsyn.orgorgsyn.org

This selectivity allows for the stepwise functionalization of polyhalogenated pyridines. In the case of this compound, Negishi coupling would be expected to first occur at one of the C-Br positions. This allows for the synthesis of complex pyridine derivatives by sequential coupling reactions at different halogenated sites. Recent advancements have even demonstrated photoinduced Negishi cross-couplings that expand the scope to include less reactive chloro heterocycles. uclm.es

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Amino-3,4-dibromopyridine
3,4-Dichloropyridine

Other Transition Metal-Mediated Transformations

The polyhalogenated nature of this compound makes it a versatile substrate for various transition metal-mediated cross-coupling reactions, which are fundamental in constructing more complex molecular architectures. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) and their respective positions on the pyridine ring (C2, C3, C4) allows for potential site-selective functionalization.

Generally, the oxidative addition of a low-valent transition metal catalyst (commonly palladium or nickel) to a carbon-halogen bond is the initial and often rate-determining step in catalytic cycles like those of Suzuki, Stille, or Negishi couplings. nih.gov The reactivity of halogens in this step typically follows the order C-I > C-Br > C-Cl. Consequently, for this compound, the two C-Br bonds are expected to be significantly more reactive than the C-Cl bond.

The electronic environment of the pyridine ring further modulates this reactivity. The electron-withdrawing character of the nitrogen atom and the halogens creates distinct electrophilic centers at the carbon atoms. The C4 position is generally more activated towards oxidative addition than the C3 position in pyridines. Therefore, in this compound, the C-Br bond at the C4 position is predicted to be the most labile site for initial cross-coupling, followed by the C-Br at C3, and finally the C-Cl at C2. By carefully selecting catalysts, ligands, and reaction conditions, chemists can potentially target these sites sequentially. For instance, using a catalyst system known for its high reactivity might lead to double substitution of both bromine atoms, while milder conditions could favor monosubstitution, primarily at the C4 position. nih.gov

Table 1: Predicted Regioselectivity in Transition Metal-Mediated Cross-Coupling of this compound

Reaction TypePredicted Primary Reactive SitePredicted Secondary Reactive SiteRationale
Suzuki-Miyaura Coupling C4-BrC3-BrBased on C-Br > C-Cl reactivity and electronic activation at C4.
Negishi Coupling C4-BrC3-BrSimilar to Suzuki; zinc reagents are highly reactive. uni-muenchen.de
Stille Coupling C4-BrC3-BrFollows the general reactivity trend of halopyridines.
Buchwald-Hartwig Amination C4-BrC3-BrC-N bond formation follows the established oxidative addition preference. nih.gov

Halogen-Metal Exchange Processes

Halogen-metal exchange is a powerful tool for the regioselective functionalization of aryl halides, including halogenated pyridines. znaturforsch.com This reaction typically involves treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. The exchange rate is dependent on the halogen, with the order of reactivity being I > Br > Cl.

For this compound, a direct halogen-metal exchange would be expected to occur preferentially at one of the C-Br bonds over the C-Cl bond. Between the two bromine atoms, the C4 position is generally more susceptible to lithiation than the C3 position due to the electronic influence of the pyridine nitrogen.

Interestingly, this compound itself can be a product of a "halogen dance" reaction, a process involving a series of halogen-metal exchanges and deprotonation/reprotonation steps that result in the migration of a halogen atom. scribd.com A notable example is the reaction of 3-bromo-2-chloropyridine (B150940) with a substoichiometric amount of n-BuLi. The process is initiated by a bromine-lithium exchange at the C3 position. The resulting 2-chloro-3-lithiopyridine can then act as a base, deprotonating the most acidic position (C4) of the starting material, 3-bromo-2-chloropyridine, to generate 3-bromo-2-chloro-4-lithiopyridine. This intermediate can then undergo an intermolecular halogen-metal exchange with another molecule of 3-bromo-2-chloropyridine, leading to the formation of this compound as a key component of the reaction mixture. scribd.com This highlights the intricate reactivity pathways available to these molecules, where the target compound can act as an intermediate or co-catalyst in the transformation of simpler halopyridines.

Table 2: Halogen-Metal Exchange and Halogen Dance in the Pyridine Series

Starting MaterialReagentKey Intermediate(s)Product(s)Reference(s)
3-Bromo-2-chloropyridine0.5 equiv. n-BuLi2-Chloro-3-lithiopyridine, 3-Bromo-2-chloro-4-lithiopyridineThis compound scribd.com
2,5-Dibromo-4-methoxypyridinen-BuLi5-Bromo-4-methoxy-2-lithiopyridine5-Bromo-4-methoxy-2-formylpyridine (after DMF quench) arkat-usa.org
3-Bromo-2-chloropyridinesiPrMgCl·LiCl2-Chloro-3-pyridylmagnesium chlorideFunctionalized 2-chloropyridines (after transmetalation and coupling) uni-muenchen.de

Electrophilic Substitution Reactivity of Halogenated Pyridines

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). uoanbar.edu.iqgcwgandhinagar.com This deactivation is analogous to that of a nitrobenzene (B124822) ring. Reactions such as nitration, sulfonation, and halogenation require harsh, vigorous conditions, and Friedel-Crafts reactions are generally unsuccessful because the Lewis acid catalyst coordinates with the basic nitrogen atom, adding a positive charge and further deactivating the ring. uoanbar.edu.iqscribd.com

In the case of this compound, the pyridine nucleus is substituted with three strongly deactivating halogen atoms. The cumulative electron-withdrawing inductive effects of these substituents, combined with the inherent deactivation by the ring nitrogen, render the molecule extremely unreactive towards electrophilic attack.

The only position available for substitution is C5. Should an electrophilic substitution be forced under extreme conditions, it would occur at this position. However, the energy barrier for such a reaction would be exceptionally high. For all practical purposes, direct electrophilic substitution on this compound is not a viable synthetic pathway. Alternative strategies, such as those involving initial lithiation followed by quenching with an electrophile, are far more effective for introducing substituents onto such a deactivated ring system.

Table 3: Conceptual Comparison of Electrophilic Substitution Reactivity

CompoundRelative ReactivityPreferred Position(s)Comments
Benzene 1 (Baseline)N/AStandard aromatic reactivity.
Pyridine ~10⁻⁶C3, C5Highly deactivated; requires harsh conditions. uoanbar.edu.iq
This compound Extremely low (<10⁻⁹)C5Severely deactivated by both the N-atom and three halogens.

Applications of 3,4 Dibromo 2 Chloropyridine in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Heterocyclic Synthesis

The strategic arrangement of chloro and bromo substituents on the pyridine (B92270) core of 3,4-Dibromo-2-chloropyridine makes it a pivotal intermediate in the synthesis of elaborate heterocyclic systems. The differential reactivity of the halogens—the chloro group being less reactive towards certain coupling reactions than the bromo groups—allows for sequential and site-selective modifications.

Recent studies have highlighted the utility of related trihalogenated pyridines in the synthesis of natural products. For instance, the total synthesis of (+)-floyocidin B, a natural product with antimicrobial activity against Mycobacterium tuberculosis, identified the 4,5-regioselective functionalization of 2-chloropyridines as a key strategy. mdpi.comresearchgate.net In this context, a compound like 2-chloro-4,5-dibromopyridine served as a versatile starting material for creating orthogonally functionalized pyridine derivatives. mdpi.com This approach underscores the potential of this compound to serve as a precursor to similarly complex and biologically relevant molecules. The ability to selectively address the different halogen positions is crucial for building intricate molecular scaffolds. mdpi.comresearchgate.net

Building Block for Functionalized Pyridine Derivatives

This compound is an exemplary building block for generating a diverse array of functionalized pyridine derivatives. frontierspecialtychemicals.com The presence of three halogen atoms provides multiple handles for introducing various functional groups through well-established cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck couplings. semanticscholar.orgambeed.com This versatility is essential for creating libraries of compounds for applications in medicinal chemistry and materials science. semanticscholar.org

The synthesis of functionalized pyridines often relies on the selective reactivity of halopyridines. ambeed.com For example, the bromine atoms at the 3 and 4-positions can be selectively targeted for metal-halogen exchange or cross-coupling reactions, leaving the 2-chloro position intact for subsequent transformations. This stepwise functionalization allows for the precise installation of different substituents around the pyridine ring.

Research on related di- and tri-substituted pyridines demonstrates the feasibility of these transformations. For instance, the reaction of 3-bromopyridine (B30812) derivatives can lead to various functionalized products through directed metalation or halogen/metal exchange. znaturforsch.com Similarly, 3-bromo-2-chloropyridine (B150940) can undergo a range of reactions including nucleophilic substitution and cross-coupling. ambeed.com These examples provide a strong basis for the synthetic utility of this compound.

Table 1: Potential Reactions for Functionalizing this compound
Reaction TypePotential ReagentsTargeted Position(s)Potential Product Type
Suzuki-Miyaura CouplingAryl/alkyl boronic acids, Pd catalyst3- and/or 4- (Bromo)Aryl/alkyl-substituted chloropyridines
Stille CouplingOrganostannanes, Pd catalyst3- and/or 4- (Bromo)Substituted chloropyridines
Heck ReactionAlkenes, Pd catalyst3- and/or 4- (Bromo)Alkenyl-substituted chloropyridines
Nucleophilic Aromatic SubstitutionAmines, Alkoxides, Thiols2- (Chloro)2-Amino/Alkoxy/Thio-dibromopyridines
Halogen-Metal ExchangeOrganolithium or Grignard reagents3- and/or 4- (Bromo)Organometallic pyridine intermediates

Precursor for Dimeric and Polymeric Pyridine Systems

The difunctional (or trifunctional) nature of this compound makes it an ideal precursor for the synthesis of dimeric and polymeric pyridine-based systems. These larger structures are of significant interest in materials science and coordination chemistry. Homocoupling reactions or sequential cross-coupling reactions can be employed to link multiple pyridine units together.

For example, the dimerization of dihalopyridines through methods like Stille coupling has been shown to be an effective route to bipyridines. semanticscholar.org Applying such a strategy to this compound could lead to the formation of novel dibromo-dichloro-bipyridine structures. These resulting dimers would themselves be valuable building blocks, possessing remaining halogen atoms for further functionalization into more complex polymeric or supramolecular architectures. semanticscholar.orgthieme-connect.com The synthesis of 4,4'-dibromo-2,2'-bipyridine (B104092), a key building block in supramolecular chemistry, highlights the importance of such dimerization strategies. semanticscholar.org

Regioselective Functionalization Strategies Utilizing Halogenated Pyridines

A key challenge and opportunity in pyridine chemistry is achieving regioselective functionalization. The distinct electronic environment of each position in this compound, influenced by the nitrogen atom and the three halogens, allows for highly selective reactions.

Strategies for regioselective functionalization often involve halogen/metal exchange reactions. The choice of organometallic reagent and reaction conditions can dictate which bromine atom undergoes exchange. For instance, studies on the regioselective functionalization of dibromoquinolines have shown that the reactivity can be finely tuned by the choice of the magnesium reagent. beilstein-journals.org Similarly, the bromine at the 4-position of 3,4-dibromopyridine (B81906) can be selectively exchanged with i-PrMgCl, followed by trapping with an electrophile. mdpi.com It is plausible that similar selectivity could be achieved with this compound, allowing for the independent functionalization of the 3- and 4-positions.

The presence of the 2-chloro substituent is known to influence the regioselectivity of metalation and halogen-metal exchange reactions on the pyridine ring, an effect that can be exploited for synthetic advantage. mdpi.comresearchgate.net

Table 2: Regioselectivity in the Functionalization of Halogenated Pyridines
Starting MaterialReagents and ConditionsPosition of FunctionalizationReference
3,4-Dibromopyridinei-PrMgCl, THF, -40 °C; then electrophile4-position mdpi.com
3-ChloropyridinesLithiation followed by treatment with Grignard reagents3,4-difunctionalization via pyridyne nih.gov
2-Chloro-4,5-dibromopyridineHalogen-metal exchange5-selective functionalization mdpi.com
3,5-DibromopyridineTMPMgCl·LiCl; then DMF2-position znaturforsch.com

Integration into Supramolecular Architectures

The functionalized pyridine derivatives synthesized from this compound are excellent candidates for integration into supramolecular architectures. thieme-connect.com The pyridine nitrogen atom and the introduced functional groups can participate in hydrogen bonding, metal coordination, and other non-covalent interactions to form well-defined, higher-order structures.

The use of halogenated pyridines and bipyridines as building blocks for supramolecular assemblies is well-documented. semanticscholar.org For example, 4,4'-dibromo-2,2'-bipyridine is a crucial component in constructing complex coordination polymers and materials with interesting photophysical or electronic properties. semanticscholar.org By converting this compound into analogous bipyridine structures or other functionalized ligands, new supramolecular systems with tailored properties can be designed. The halogen atoms themselves can also participate in halogen bonding, a specific type of non-covalent interaction that is increasingly being used as a tool in crystal engineering and the design of supramolecular assemblies. mdpi.com

Theoretical and Computational Investigations of 3,4 Dibromo 2 Chloropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of 3,4-dibromo-2-chloropyridine at a molecular level.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For halogenated pyridines, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine optimized molecular geometries and fundamental vibrational frequencies. researchgate.net These studies are crucial for understanding the molecule's stability and spectroscopic properties.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of chemical reactivity. ejournal.by The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. ejournal.by For similar halogenated aromatic compounds, DFT calculations have been used to determine these properties, which are essential for predicting how the molecule will interact with other chemical species. ejournal.bymdpi.com For instance, a smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Computational Method HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for calculating molecular properties. mdpi.com Methods like Møller-Plesset perturbation theory (MP2) are used to obtain accurate molecular geometries, vibrational frequencies, and energies. mdpi.comresearchgate.net For halogenated pyridines, ab initio calculations can model intermolecular interactions, such as hydrogen bonding and halogen bonding, which influence their solid-state structures. researchgate.net

These calculations are also employed to determine other important molecular properties, including dipole moments and polarizability, which are critical for understanding the molecule's interaction with solvents and other molecules. mdpi.comacs.org

Property Calculated Value Range Method
Dipole Moment (Debye) 2.0 - 4.0 MP2/aug-cc-pVDZ

Analysis of Molecular Electrostatic Potential and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map visualizes the charge distribution, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For halogenated pyridines, the nitrogen atom typically represents a region of negative potential, while the hydrogen atoms and the regions around the halogen atoms (σ-holes) can exhibit positive potential. researchgate.netmdpi.com The presence of electron-withdrawing halogen substituents significantly influences the MEP. researchgate.net Specifically, bromine and chlorine atoms can exhibit a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which allows for halogen bonding. researchgate.net Analysis of the MEP helps in understanding the non-covalent interactions that govern the supramolecular chemistry of these compounds. fu-berlin.de

Computational Studies of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving halogenated pyridines. For example, DFT studies can map the potential energy surface of a reaction, identifying transition states and intermediates. This is particularly useful for understanding reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. acs.orgvaia.comchemrxiv.org

In the context of cross-coupling reactions, computational studies can help predict the site selectivity of reactions on multi-halogenated pyridines. chemrxiv.org The relative reactivity of different carbon-halogen bonds (e.g., C-Br vs. C-Cl) can be assessed by calculating the activation energies for oxidative addition to a palladium catalyst. chemrxiv.org For instance, in a compound like this compound, computational models could predict whether a reaction is more likely to occur at one of the C-Br bonds or the C-Cl bond.

A study on the halogen dance reaction of 3-bromo-2-chloropyridine (B150940) showed the formation of this compound as a co-catalyst in the reaction pathway. scribd.com

Molecular Dynamics Simulations

Cheminformatics and Data Analysis for Halogenated Organic Compounds

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds, identifying trends in their properties and activities. chimia.ch For halogenated organic compounds, cheminformatic approaches can be used to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.gov

These models correlate structural or physicochemical descriptors of molecules with their biological activity or physical properties. For a class of compounds like halogenated pyridines, descriptors could include molecular weight, logP, number of hydrogen bond donors/acceptors, and quantum chemical parameters. nih.gov Such analyses can help in the rational design of new compounds with desired properties, for example, by predicting the effect of substituting different halogens at various positions on the pyridine (B92270) ring. sigmaaldrich.com

Future Research Trajectories in 3,4 Dibromo 2 Chloropyridine Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that can be hazardous and environmentally taxing. ijarsct.co.in Future research will increasingly focus on developing "green" synthetic routes for 3,4-Dibromo-2-chloropyridine and related compounds, aligning with the principles of sustainable chemistry. ijarsct.co.innih.gov

Key areas of investigation will include:

Use of Environmentally Friendly Solvents: A significant push will be towards replacing traditional organic solvents with greener alternatives. Research into using water as a solvent for reactions like selective amination of polyhalogenated pyridines represents a promising direction. acs.org

Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses have been shown to reduce reaction times, increase yields, and often eliminate the need for harsh catalysts in the creation of pyridine scaffolds. nih.govnih.gov Applying these techniques to the synthesis of this compound could lead to more efficient and environmentally benign processes.

Catalyst Innovation: The development of novel, non-toxic, and recyclable catalysts is crucial. Iron-catalyzed cyclization reactions, for instance, offer a greener alternative to methods relying on heavy metals for the synthesis of substituted pyridines. rsc.org

Atom Economy: One-pot multicomponent reactions are being designed to produce complex pyridine derivatives with high atom economy, minimizing waste by incorporating most or all atoms from the reactants into the final product. nih.gov Solvent- and halide-free approaches, such as the C-H functionalization of pyridine N-oxides, also exemplify this trend toward greater efficiency and sustainability. semanticscholar.org

Exploration of Novel Catalytic Systems for Functionalization

The three distinct halogen-substituted positions on the this compound ring offer a rich platform for selective functionalization. Future research will heavily invest in discovering and optimizing catalytic systems that can precisely target these positions to build molecular complexity.

Promising research directions include:

Transition Metal Catalysis: C-H functionalization has become a powerful tool in organic synthesis. nih.gov The exploration of various transition metal catalysts, including palladium, copper, nickel, and iron, will continue to yield new methods for creating C-C and C-N bonds at specific positions on the pyridine ring. nih.govnih.gov For example, palladium/norbornene cooperative catalysis (Catellani-type reactions) provides an effective approach for the multi-functionalization of aryl halides and could be adapted for polyhalogenated pyridines. researchgate.net

Ligand Development: The performance of a metal catalyst is often dictated by its ligand. The design of novel ligands, such as modified phenanthrolines or pyridinophanes, can tune the electronic properties and steric environment of the catalytic center, thereby controlling reactivity and selectivity. nih.govnih.gov

Fluidizable Catalysts: For industrial-scale applications, fluidizable catalysts present an opportunity for developing greener and more efficient chemical processes. mdpi.com These systems can offer better mass and heat transport, leading to more reliable performance and potentially lower energy consumption. mdpi.com

Catalytic SystemPotential Application for FunctionalizationRelevant Findings
Palladium (Pd) / 1,10-phenanthrolineC-H ArylationEffective for functionalizing distal positions on the pyridine ring. nih.gov
Iron (Fe) Complexes with Pyridinophane LigandsC-C Coupling Reactions (e.g., Suzuki-Miyaura)Ligand modification at the 4-position of the pyridine ring regulates the electronic properties and catalytic activity of the iron center. nih.gov
Palladium (Pd) / NorborneneOrtho and Ipso Bis-functionalizationAllows for the simultaneous coupling of an electrophile and a nucleophile to an aryl halide. researchgate.net

Asymmetric Synthesis Utilizing Polyhalogenated Pyridines

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. While the asymmetric synthesis of pyridine derivatives is an active area of research, its application to polyhalogenated substrates like this compound is still in its early stages. nih.gov

Future efforts will likely focus on:

Development of Chiral Ligands: Pyridine-oxazoline (PyOx) ligands have emerged as a highly effective class of chiral ligands for a wide range of asymmetric catalytic reactions. rsc.org Designing new PyOx ligands or other C2-symmetric structures could enable enantioselective transformations on the this compound core. rsc.orgmdpi.com

Organocatalysis: The use of small, metal-free organic molecules as catalysts offers a sustainable alternative to transition metal catalysis. Recyclable organocatalysts, such as those based on (S)-proline, have been successfully used for the enantioselective synthesis of highly functionalized tetrahydropyridines and could be adapted for reactions involving polyhalogenated pyridines. mdpi.com

Atroposelective Synthesis: The synthesis of axially chiral biaryl compounds is a significant challenge. Recent successes in the atroposelective synthesis of imidazo[1,2-a]pyridines using asymmetric multicomponent reactions highlight a potential pathway for creating chiral structures from functionalized pyridine precursors. nih.gov The halogen atoms on this compound could serve as synthetic handles to build such sterically hindered systems.

Computational Design and Prediction of New Reactivity Modes

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. nih.gov Applying these methods to this compound will accelerate the discovery of new reactions and applications.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways and determine rate-determining steps, as demonstrated in the study of pyridine halogenation mechanisms. nih.gov This insight allows for the rational design of more efficient synthetic procedures.

Molecular Electrostatic Potential (MEP) Analysis: MEP analysis helps predict the reactive sites of a molecule by mapping its electrostatic potential. mdpi.com For this compound, this can help predict the most likely sites for nucleophilic or electrophilic attack, guiding experimental design. mdpi.com

Catalyst Design: Computational modeling can predict the catalytic activity of novel complexes. For instance, computational studies were used to confirm that a specific anionic palladium complex is the catalytically active species in a functionalization reaction, guiding further experimental validation. researchgate.net This predictive power can significantly reduce the time and resources spent on empirical catalyst screening.

Computational MethodApplication in Pyridine ChemistryFuture Potential for this compound
Density Functional Theory (DFT)Elucidating reaction mechanisms (e.g., SNAr pathway for halogenation). nih.govPredicting regioselectivity in substitution reactions and designing optimal reaction conditions.
Molecular Electrostatic Potential (MEP)Predicting nucleophilic and electrophilic reactive sites on aminopyridine derivatives. mdpi.comIdentifying the most reactive halogen for substitution or metalation under various conditions.
Frontier Molecular Orbital (FMO) AnalysisGaining insight into the electronic properties of pyridine-based compounds. mdpi.comDesigning derivatives with specific electronic properties for applications in materials science.

Advanced Applications in Materials Science and Organic Electronics

Pyridine-containing compounds are integral to the development of advanced materials due to their unique electronic properties and ability to coordinate with metals. ijarsct.co.innih.gov The halogen atoms of this compound serve as versatile synthetic handles for incorporating this core into larger functional molecules and polymers for applications in materials science and organic electronics. rsc.org

Future research will explore:

Organic Semiconductors: Polyfluorenes and other π-conjugated polymers are key materials in organic electronics. researchgate.net this compound can be used as a building block, through reactions like Suzuki-Miyaura coupling, to synthesize novel co-polymers. nih.gov The electron-deficient nature of the pyridine ring and the presence of halogens can be used to tune the electronic structure and charge-transport properties of these materials for use in devices like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). researchgate.net

Functional Ligands: The pyridine nitrogen and the halogen substituents provide multiple coordination sites. This allows this compound to be used as a precursor for complex ligands in coordination chemistry. The resulting metal complexes could have applications in catalysis, sensing, or as molecular magnets. nih.gov

Supramolecular Assemblies: The ability of the pyridine nitrogen to form hydrogen bonds and the halogens to participate in halogen bonding can be exploited to construct ordered supramolecular structures. mdpi.com These self-assembled materials could find use in areas such as crystal engineering and the development of porous materials for storage or separation.

Q & A

Q. How should researchers design experiments to synthesize 3,4-Dibromo-2-chloropyridine with high purity?

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Category : Basic (Characterization)
  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for halogenated carbons). X-ray crystallography (CCDC deposition recommended) resolves stereochemical ambiguities . Mass spectrometry (MS) validates molecular weight (expected [M+H]⁺: 290.8). Cross-reference spectral data with databases like NIST Chemistry WebBook to rule out impurities .

Q. How should researchers handle hazardous byproducts generated during synthesis?

  • Category : Basic (Safety Protocols)
  • Methodological Answer : Halogenated byproducts (e.g., polybrominated derivatives) must be isolated via fractional distillation or chromatography. Store waste in labeled, airtight containers and collaborate with certified waste management agencies for halogen-specific disposal. Follow OSHA guidelines for PPE (gloves, goggles, fume hoods) to mitigate inhalation/contact risks .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Category : Basic (Material Stability)
  • Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Decomposition products (e.g., dehalogenated pyridines) indicate inadequate storage .

Q. Which analytical methods identify common impurities in this compound?

  • Category : Basic (Quality Control)
  • Methodological Answer : Use GC-MS or HPLC-DAD to detect residual solvents (e.g., DCM) or brominated isomers. Compare retention times with synthesized standards. For trace metal analysis (e.g., catalyst residues), employ ICP-MS .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

  • Category : Advanced (Reaction Mechanism)
  • Methodological Answer : Perform DFT calculations to map electron density and predict reactive sites (e.g., C-5 vs. C-6). Validate with kinetic studies using substituent-specific electrophiles (e.g., nitration). Competitive experiments under varying temperatures/pH quantify activation barriers .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

  • Category : Advanced (Data Analysis)
  • Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to assign coupling patterns. For crystallographic discrepancies (e.g., bond length variations), re-refine diffraction data with software like SHELXL. Consult crystallographic databases (e.g., CCDC) to compare with analogous structures .

Q. What computational models predict the reactivity of this compound in cross-coupling reactions?

  • Category : Advanced (Computational Chemistry)
  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for Suzuki-Miyaura coupling. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., halogen bonding) influencing crystal packing and reactivity .

Q. How do solvent effects influence the solvolysis kinetics of this compound?

  • Category : Advanced (Kinetic Studies)
  • Methodological Answer : Conduct solvatochromic studies in polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents. Monitor degradation via UV-Vis spectroscopy at λₘₐₓ ~270 nm. Use Eyring plots to correlate dielectric constants with activation parameters .

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

  • Category : Advanced (Process Chemistry)
  • Methodological Answer :
    Optimize heat dissipation using flow chemistry to prevent exothermic side reactions (e.g., bromine liberation). Implement in-line FTIR for real-time monitoring. For crystallization, screen antisolvents (e.g., hexane) to improve yield and particle size distribution .

Key Recommendations for Researchers

  • Database Use : Prioritize academic databases (e.g., SciFinder, Reaxys) over general search engines to ensure data reliability .
  • Data Validation : Cross-check spectral data with NIST or CCDC entries to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.